molecular formula C22H28N2O5S B11246477 N-(2,4-dimethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

N-(2,4-dimethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11246477
M. Wt: 432.5 g/mol
InChI Key: UCFKSMGLHOXAIG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. The introduction of the sulfonyl group is achieved through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C22H28N2O5S/c1-16-7-4-5-8-18(16)15-30(26,27)24-12-6-9-17(14-24)22(25)23-20-11-10-19(28-2)13-21(20)29-3/h4-5,7-8,10-11,13,17H,6,9,12,14-15H2,1-3H3,(H,23,25)

InChI Key

UCFKSMGLHOXAIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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